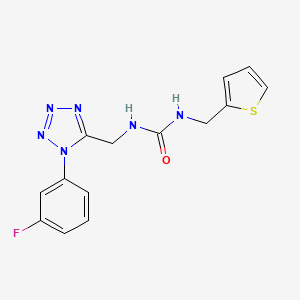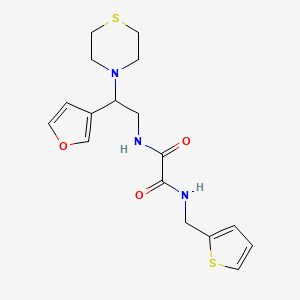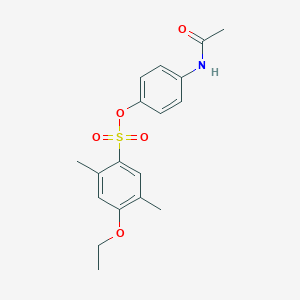
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that features a combination of a chloropyridine, piperidine, and indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps:
Formation of the chloropyridine intermediate: This can be achieved by reacting 3-chloropyridine with appropriate reagents to introduce the desired functional groups.
Piperidine coupling: The chloropyridine intermediate is then reacted with piperidine under suitable conditions to form the piperidinyl-chloropyridine derivative.
Indole coupling: Finally, the piperidinyl-chloropyridine derivative is coupled with indole using a suitable coupling agent to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under suitable conditions to form corresponding oxindole derivatives.
Reduction: The chloropyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(4-chlorophenyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone: Similar structure but with a chlorophenyl group instead of a chloropyridine.
1-(4-(3-chloropyridin-4-yl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is unique due to the presence of the chloropyridine moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
Propriétés
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-17-13-22-9-5-19(17)26-16-7-11-23(12-8-16)20(25)14-24-10-6-15-3-1-2-4-18(15)24/h1-6,9-10,13,16H,7-8,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDNFGGHYPAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2609821.png)
![4-Cyclobutyl-6-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2609823.png)


![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline](/img/structure/B2609829.png)


![3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2609833.png)

![1-(2-fluorophenyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2609835.png)

![2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate](/img/structure/B2609837.png)
